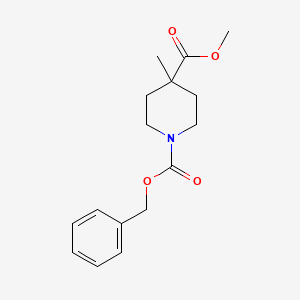![molecular formula C11H18ClNO B13718822 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.70 g/mol . It is a quaternary ammonium compound that is soluble in ethanol, methanol, and water . This compound is primarily used in proteomics research and other scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride typically involves the quaternization of benzyl alcohol derivatives with trimethylamine in the presence of a suitable chlorinating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol or benzylamine.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride involves its interaction with molecular targets through ionic and hydrogen bonding . The quaternary ammonium group facilitates the formation of stable complexes with negatively charged molecules, enhancing the compound’s efficacy in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltrimethylammonium Chloride: Similar in structure but lacks the hydroxyl group.
Trimethylbenzylammonium Chloride: Another quaternary ammonium compound with similar properties.
Uniqueness
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is unique due to the presence of both the quaternary ammonium group and the hydroxyl group, which enhances its solubility and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H18NO.ClH/c1-12(2,3)8-10-4-6-11(9-13)7-5-10;/h4-7,13H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MKGCCMRZARVFFG-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC=C(C=C1)CO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


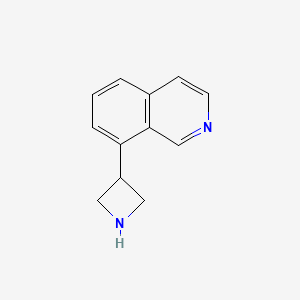
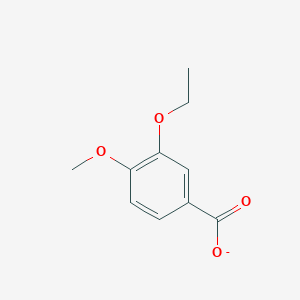
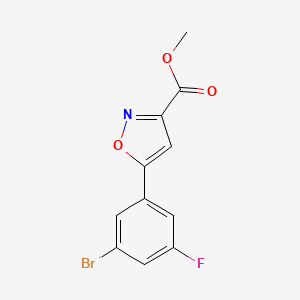
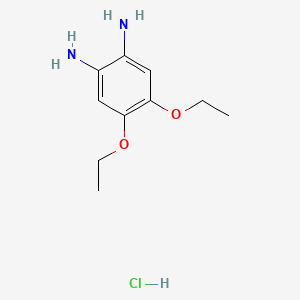
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
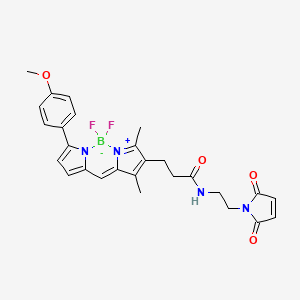
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
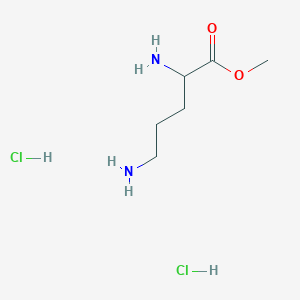
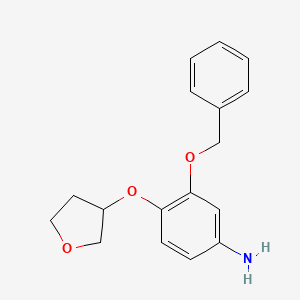
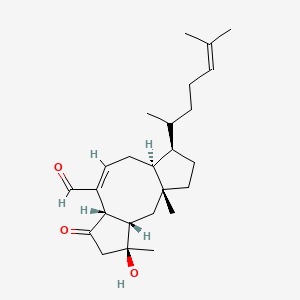
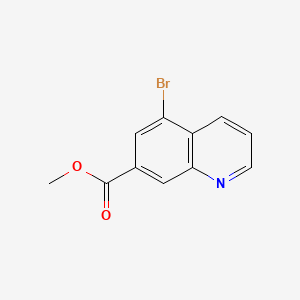
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)

